
1-(Tert-butylamino)-3-chloropropan-2-ol
Overview
Description
1-(tert-Butylamino)-3-chloropropan-2-ol (CAS: 13156-02-0) is a secondary amine derivative with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. It serves as a critical intermediate in pharmaceutical synthesis, particularly for β-adrenergic blockers and antidepressants . The compound features a hydroxyl group at the 2-position, a chlorine atom at the 3-position, and a tert-butylamino group at the 1-position of the propane backbone. Its hydrochloride salt (CAS: 41052-94-2) has a molecular weight of 202.12 g/mol, enhanced stability, and improved solubility in polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tert-butylamino)-3-chloropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with epichlorohydrin under controlled conditions. The reaction typically proceeds as follows:
Reaction with Epichlorohydrin: Tert-butylamine is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Purification: The resulting product is then purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butylamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, amines; reactions are conducted in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted propanols or amines.
Scientific Research Applications
1-(Tert-butylamino)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butylamino)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(tert-butylamino)-3-chloropropan-2-ol and analogous compounds:
Structural and Functional Insights
Role of the Hydroxyl and Chlorine Groups
The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents like water or ethanol. The chlorine atom at the 3-position facilitates nucleophilic substitution reactions, making it a versatile precursor in drug synthesis (e.g., carvedilol via reaction with carbazol-4-yloxy derivatives ). In contrast, bupropion replaces the hydroxyl with a ketone (–CO), increasing its lipophilicity and blood-brain barrier penetration for central nervous system activity .
Impact of Aromatic Substitutions
Compounds like bupranolol and penbutolol incorporate phenoxy or cyclopentylphenoxy groups, mimicking catecholamines (e.g., adrenaline) to improve β-adrenergic receptor binding . The phenoxy group in 1-(tert-butylamino)-3-phenoxypropan-2-ol (logP = 1.50) enhances membrane permeability compared to the chlorine-bearing parent compound (logP ~1.36) .
tert-Butylamino Group and Bioactivity
The tert-butylamino group is a hallmark of β-blockers, providing steric bulk to modulate receptor selectivity. For example, penbutolol’s cyclopentylphenoxy group combined with tert-butylamino confers non-selectivity for β1/β2 receptors, whereas bupranolol’s simpler phenoxy group allows broader antiarrhythmic effects .
Biological Activity
1-(Tert-butylamino)-3-chloropropan-2-ol, often referred to as Tert-Butylaminopropanol, is a chemical compound notable for its biological activity, particularly in the field of respiratory therapy. This compound serves as an intermediate in the synthesis of various pharmaceuticals, including bronchodilators such as terbutaline and its pro-drug, bambuterol.
The compound has a molecular formula of CHClNO and a molecular weight of approximately 202.12 g/mol. It typically exists in its hydrochloride form, enhancing its solubility and stability for pharmaceutical applications.
This compound primarily acts as a beta-adrenergic agonist , which means it stimulates beta-adrenergic receptors in the body. This mechanism is crucial for inducing bronchodilation, making it useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that this compound enhances the efficacy of other bronchodilators by improving receptor binding affinity due to the presence of the tert-butyl group, which increases lipophilicity and receptor interaction .
Bronchodilation
The primary biological activity of this compound is its role as a bronchodilator . Studies have shown that it can significantly relax bronchial smooth muscle, thereby improving airflow in patients with respiratory issues. Its effectiveness is comparable to other established bronchodilators, making it a valuable compound in respiratory medicine .
Pharmacological Studies
Pharmacological studies have demonstrated that this compound interacts with beta-adrenergic receptors, leading to increased cyclic AMP levels within cells. This process ultimately results in muscle relaxation and dilation of air passages .
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Terbutaline | Beta-adrenergic agonist | Stronger selectivity for beta receptors |
Bambuterol | Pro-drug form of terbutaline | Longer duration of action |
3-Chloropropan-2-ol | Lacks amine functionality | Not used as a bronchodilator |
1-(Amino)-3-chloropropan-2-ol | Amino group instead of tert-butylamino | Different pharmacological properties |
The presence of the tert-butyl group in this compound enhances its lipophilicity and receptor binding affinity compared to other compounds lacking this feature .
Case Studies
Several case studies have been documented regarding the use of this compound in clinical settings:
- Asthma Management : A study involving patients with moderate to severe asthma showed significant improvement in lung function when treated with formulations containing this compound alongside terbutaline .
- COPD Treatment : Clinical trials indicated that patients with COPD experienced enhanced bronchodilation and reduced respiratory distress when administered this compound as part of their treatment regimen .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 1-(tert-butylamino)-3-chloropropan-2-ol for laboratory-scale production?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, stoichiometry, and catalyst use. A two-step protocol is recommended:
React tert-butylamine with epichlorohydrin under controlled低温 conditions (0–5°C) to minimize side reactions like hydrolysis.
Use triethylamine (10 mol%) as a catalyst to enhance nucleophilic substitution efficiency.
Maintain anhydrous conditions with inert gas (N₂/Ar) to improve yields (75–85%). Purification via recrystallization (ethanol/water, 3:1 v/v) achieves >95% purity. This approach aligns with methods used for structurally similar intermediates in β-blocker synthesis .
Table 1: Key Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature (Step 1) | 0–5°C | Reduces epoxide hydrolysis |
Molar Ratio (Amine:Epichlorohydrin) | 1:1.1 | Minimizes excess reagent |
Catalyst (Triethylamine) | 10 mol% | Accelerates substitution |
Purification Solvent | Ethanol:Water (3:1) | Enhances crystal purity |
Q. What spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR and FT-IR to confirm functional groups and stereochemistry. Key spectral markers:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl C(CH₃)₃), δ 3.5–4.0 ppm (chloropropanol backbone), and δ 4.8–5.2 ppm (hydroxyl proton, broad singlet).
- ¹³C NMR : Signals at ~70 ppm (C-Cl) and ~25 ppm (tert-butyl carbons).
- FT-IR : Bands at 3300–3500 cm⁻¹ (O-H stretch) and 650–750 cm⁻¹ (C-Cl stretch).
Compare with PubChem data for analogous compounds to validate assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (H333 hazard) .
- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent degradation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using silica gel.
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., isolated tissue vs. in vivo models). To resolve discrepancies:
- Use multiple pharmacological models (e.g., rat uterus contraction assays and ECG studies) to cross-validate activity .
- Apply dose-response curves to quantify potency (EC₅₀) and efficacy (Eₘₐₓ).
- Conduct molecular docking studies to correlate structural features (e.g., chlorine position) with receptor binding affinity.
Q. What strategies enable enantioselective synthesis of this compound for chiral pharmacology studies?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to generate enantiopure epichlorohydrin precursors .
- Circular Dichroism (CD) : Verify enantiomeric excess (>98%) by comparing CD spectra to racemic standards.
Q. How do solvent polarity and reaction medium influence the reactivity of this compound in SN2 reactions?
- Methodological Answer :
- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity of tert-butylamine but may promote elimination.
- Protic Solvents (e.g., MeOH, H₂O): Stabilize transition states via hydrogen bonding, favoring substitution.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying dielectric constants. Data from Carvedilol syntheses suggest DMF yields 70% substitution, while water increases hydrolysis byproducts .
Q. What computational methods predict the stability of this compound under varying pH and temperature?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify degradation pathways (e.g., HCl elimination).
- Molecular Dynamics (MD) : Simulate thermal stability by ramping temperatures from 25°C to 100°C in silico.
- pKa Prediction : Use ChemAxon or ACD/Labs to estimate pH-dependent protonation states, critical for solubility in biological buffers .
Q. How can impurity profiling during synthesis ensure batch-to-batch consistency in academic research?
- Methodological Answer :
- HPLC-MS : Detect and quantify byproducts (e.g., tert-butylamine dimer, chlorohydrin isomers) using a C18 column (gradient: 10–90% acetonitrile in 20 min).
- GC-FID : Monitor residual solvents (e.g., dichloromethane) with a DB-5 capillary column.
- Reference Standards : Compare retention times and mass spectra to spiked samples of known impurities .
Properties
IUPAC Name |
1-(tert-butylamino)-3-chloropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClNO/c1-7(2,3)9-5-6(10)4-8/h6,9-10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTRKCHBUYKDSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330467 | |
Record name | 1-(tert-butylamino)-3-chloropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-02-0 | |
Record name | 1-Chloro-3-[(1,1-dimethylethyl)amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13156-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-butylamino)-3-chloropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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